molecular formula C30H48O5 B095383 Aescigenin CAS No. 17806-68-7

Aescigenin

Cat. No. B095383
CAS RN: 17806-68-7
M. Wt: 488.7 g/mol
InChI Key: LNFFTNDQZFXWHS-OTRNTIHZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aescigenin is a heterocyclic organic compound . It has a molecular weight of 488.7 and a molecular formula of C30H48O5 . It’s also known by other synonyms such as Escigenin .

Scientific Research Applications

  • Clinical Applications in Venous Insufficiency and Inflammation : Aescigenin has shown significant activity in chronic venous insufficiency (CVI), haemorrhoids, and post-operative oedema. Its venotonic properties, which enhance venous tension, contribute to its efficacy in these conditions (Sirtori, 2001).

  • Impact on Cytochrome P450 Enzymes : Aescigenin influences rat cytochrome P450 enzymes, which are crucial for drug metabolism. It has inductive effects on certain CYP enzymes while inhibiting others, indicating potential interactions with medications metabolized by these enzymes (Huang et al., 2014).

  • Membrane Interaction and Hemolytic Activity : Aescigenin's interaction with cellular membranes, particularly its hemolytic activity due to its interaction with cholesterol, has been explored. Its effects on the structure and behavior of saponin-containing model membranes have been studied, indicating its potential in various biomedical applications (Sreij et al., 2019).

  • Neurobehavioral Effects : Studies on aescigenin have shown it improves neurobehavioral effects in humans, suggesting its potential for neurological applications. It has been shown to enhance psychomotor performances and memory capacity in healthy volunteers (Waheed et al., 2019), (Waheed et al., 2020).

  • Liver Injury Protection : Aescigenin has been found to protect against liver injury induced by endotoxin in mice. Its anti-inflammatory effects, antioxidative properties, and the ability to modulate glucocorticoid receptor expression are key aspects of its hepatoprotective action (Jiang et al., 2011).

  • Antifungal and Plant Defense Elicitor : Aescigenin also exhibits antifungal properties and can elicit plant defense responses, making it a candidate for biopesticide applications. Its effect against crop pathogens and the induction of plant immune responses highlight its dual role in plant protection (Trdá et al., 2019).

  • Neuroprotection in Spinal Cord Injury : Research has demonstrated the neuroprotective properties of aescigenin in spinal cord injury. Its anti-inflammatory and antioxidative actions, along with the reduction of neuronal loss and cell apoptosis, suggest its therapeutic value in spinal cord injury treatment (Cheng et al., 2016).

properties

IUPAC Name

(1R,3S,4R,7R,8S,9S,12R,13R,17S,20S,21R,22S)-8,22-bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22-30(18,16-32)23(34)24(25)35-22/h7,18-24,31-34H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24+,26-,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFFTNDQZFXWHS-OTRNTIHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC6C2(C(C1O6)O)CO)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]5[C@@]6([C@H]4CC([C@@H]([C@@H]6O)O5)(C)C)CO)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Escigenin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aescigenin
Reactant of Route 2
Aescigenin
Reactant of Route 3
Aescigenin
Reactant of Route 4
Aescigenin
Reactant of Route 5
Aescigenin
Reactant of Route 6
Aescigenin

Citations

For This Compound
151
Citations
JB Thomson - Tetrahedron, 1966 - Elsevier
… Cleavage of the ether ring in aescigenin may take place in two ways (paths i or ii). A decision in favour of path i was made by detection of a 1,Zglycol system in isoaescigenin. Although …
Number of citations: 14 www.sciencedirect.com
I Yosioka, T Nishimura, A Matsuda, K Imai, I Kitagawa - Tetrahedron Letters, 1967 - Elsevier
In previous papera, we have aeedgned the structures I and II both having 2l@, 22a-glycolic functions for theasapogenols A')'and B2)*(Chart 1) which we re isolated fKa the seeds …
Number of citations: 9 www.sciencedirect.com
T Nakano, M Hasegawa, T Fukumaru… - The Journal of …, 1969 - ACS Publications
The structure of jegosapogenol was established as 30, 16a, 21/3, 22a, 28-pentahydroxyolean-12-ene (la) on the basis of chemical as well as spectroscopic data and this triterpene was …
Number of citations: 17 pubs.acs.org
T Nakano, M Hasegawa, JB Thomson - Tetrahedron Letters, 1967 - Elsevier
In a recent communication (2), two of us (TN and M. II.) proposed structure Ia for jegosapogenol, a triterpene from Stvrax iaoonica Sieb. e zucc. The diequatorial (21@, 22a) …
Number of citations: 13 www.sciencedirect.com
I Yosioka, A MATSUDA, K IMAI… - Chemical and …, 1971 - jstage.jst.go.jp
… claimed the nonidentity with aescigenin. Thereafter, however, … the isolation of aescigenin and protoaescigenin, we have … , furnishing protoaescigenin, aescigenin, and barringtogenol C …
Number of citations: 22 www.jstage.jst.go.jp
W Janett - 1946 - research-collection.ethz.ch
… Halberkann15) durch Spaltung mit alkoholischer Salzsäure ähnlich wie bei Aescigenin … erklären, da sich viele Angaben über das Aescigenin nicht auf das reine Aglukon, sondern …
Number of citations: 2 www.research-collection.ethz.ch
Z Zhang, S Li, XY Lian - Pharmaceutical Crops, 2010 - benthamopen.com
… Aescigenin (1), a product of the acid hydrolysis of the saponin aescin from the seeds of A. hippocastanum, was the first triterpenoid reported [25]. Later, a number of triterpenoids (…
Number of citations: 97 benthamopen.com
JB Thomson - 1959 - search.proquest.com
… John M*Lean for much helpful discussion and assistance on the aescigenin problem, to Dr. Robert Stevenson for his interest and guidance on the steroid problem, and to Dr. Peter …
Number of citations: 3 search.proquest.com
I Yosioka, K Imai, I Kitagawa - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… made on the acetyl derivatives of aescigenin and protoaescigenin (1b and lib), and also on some other derivatives. The results led us to revise the configuration of aescigenin (Ia) and …
Number of citations: 9 www.jstage.jst.go.jp
I Yosioka, K Imai, I Kitagawa - Tetrahedron letters, 1967 - Elsevier
… obtained concerning to the genuineness of aescigenin. Thus, ether extraction of the … aescigenin) could not be separated to their components, none of them was identical with aescigenin …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.